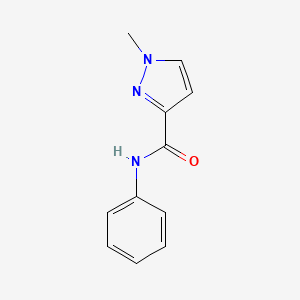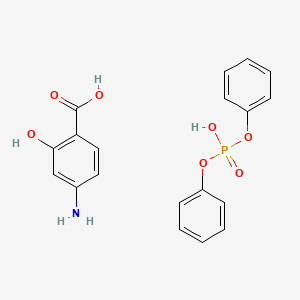
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is a compound that combines the properties of both 4-amino-2-hydroxybenzoic acid and diphenyl hydrogen phosphate
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-hydroxybenzoic acid typically involves the nitration of salicylic acid followed by reduction. The nitration process introduces a nitro group to the aromatic ring, which is then reduced to an amino group. The reaction conditions for these steps include the use of concentrated nitric acid for nitration and a reducing agent such as iron and hydrochloric acid for the reduction step.
Diphenyl hydrogen phosphate can be synthesized through the reaction of phosphorus oxychloride with phenol. The reaction conditions involve the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of these compounds follows similar synthetic routes but on a larger scale. The processes are optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and distillation.
化学反応の分析
Types of Reactions
4-amino-2-hydroxybenzoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The hydroxyl and amino groups can participate in electrophilic aromatic substitution reactions.
Diphenyl hydrogen phosphate can undergo hydrolysis to form phenol and phosphoric acid. It can also participate in esterification reactions to form phosphate esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
科学的研究の応用
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic properties.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 4-amino-2-hydroxybenzoic acid involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological molecules, affecting their function. Diphenyl hydrogen phosphate can act as a phosphate donor in biochemical reactions, influencing various metabolic pathways.
類似化合物との比較
Similar Compounds
4-hydroxybenzoic acid: Similar structure but lacks the amino group.
2-hydroxybenzoic acid (salicylic acid): Similar structure but lacks the amino group.
Diphenyl phosphate: Similar structure but lacks the hydrogen phosphate group.
Uniqueness
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate is unique due to the presence of both amino and hydroxyl groups on the aromatic ring, as well as the diphenyl hydrogen phosphate moiety. This combination of functional groups provides unique chemical and biological properties, making it a versatile compound for various applications.
特性
CAS番号 |
3633-62-3 |
|---|---|
分子式 |
C19H18NO7P |
分子量 |
403.3 g/mol |
IUPAC名 |
4-amino-2-hydroxybenzoic acid;diphenyl hydrogen phosphate |
InChI |
InChI=1S/C12H11O4P.C7H7NO3/c13-17(14,15-11-7-3-1-4-8-11)16-12-9-5-2-6-10-12;8-4-1-2-5(7(10)11)6(9)3-4/h1-10H,(H,13,14);1-3,9H,8H2,(H,10,11) |
InChIキー |
WDAUXDMDJZWFPZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OP(=O)(O)OC2=CC=CC=C2.C1=CC(=C(C=C1N)O)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



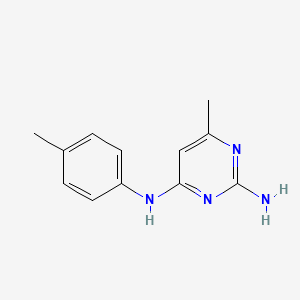
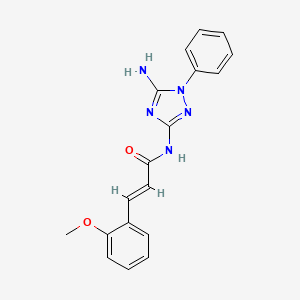
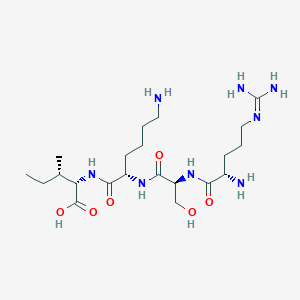
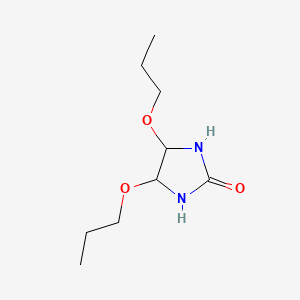
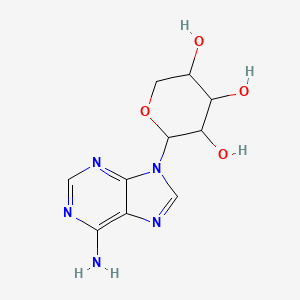
![N'-[1-(2,3-dimethylphenyl)-2,5-dioxopyrrolidin-3-yl]-3-(5-methyltetrazol-2-yl)adamantane-1-carbohydrazide](/img/structure/B14169040.png)
![4'-Chloro-5-methoxy[1,1'-biphenyl]-3-ol](/img/structure/B14169042.png)
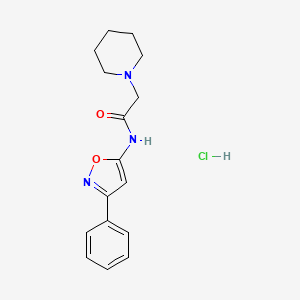
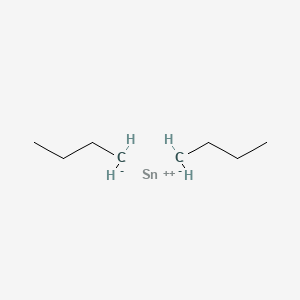

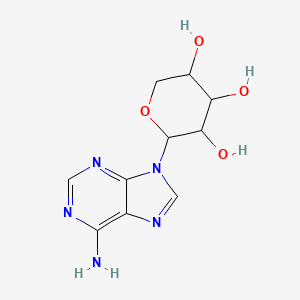
![1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B14169069.png)
